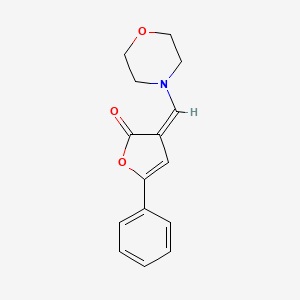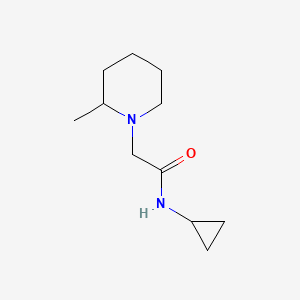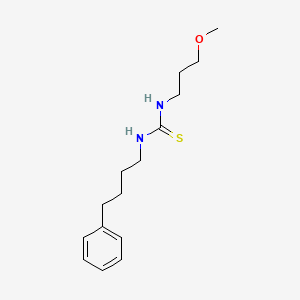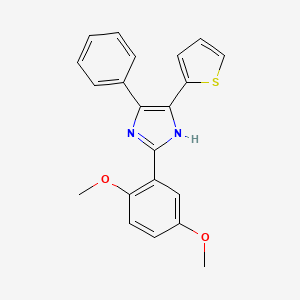![molecular formula C16H19NO3S B4765599 N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4765599.png)
N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide
Descripción general
Descripción
N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a sulfonamide derivative of 4-methoxyphenylpropylamine and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide is complex and involves multiple pathways. N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide inhibits the activity of MAO-B, which leads to an increase in the levels of dopamine and other neurotransmitters in the brain. N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide also inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. Additionally, N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide modulates the immune response by inhibiting the production of pro-inflammatory cytokines and enhancing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide are diverse and depend on the specific research application. In neuroscience, N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide has been shown to increase the levels of dopamine and other neurotransmitters in the brain, which can lead to improved motor function and cognitive performance. In cancer research, N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide has been found to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy. In immunology, N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide has been found to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide in lab experiments is its selectivity and potency. N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide is a highly selective inhibitor of MAO-B and has been shown to have minimal effects on other enzymes and receptors. Additionally, N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide has been found to have low toxicity and is well-tolerated in animal models.
One of the main limitations of using N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide in lab experiments is its solubility. N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide is poorly soluble in water and requires the use of organic solvents such as DMSO or ethanol. This can complicate experiments and make it difficult to administer N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide to animals or cells.
Direcciones Futuras
There are many future directions for research on N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide. One area of interest is its potential use in the treatment of Parkinson's disease. N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further research is needed to determine its efficacy in humans.
Another area of interest is the use of N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide in cancer immunotherapy. N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide has been found to modulate the immune response and reduce inflammation, which could make it a promising candidate for combination therapy with checkpoint inhibitors and other immunotherapies.
Finally, further research is needed to elucidate the molecular mechanisms of N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide's effects on the immune system and cancer cells. This could lead to the development of more potent and selective derivatives of N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide for use in scientific research and potentially in clinical applications.
Conclusion
In conclusion, N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide is a sulfonamide derivative of 4-methoxyphenylpropylamine that has been extensively studied for its potential use in scientific research. N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide has a variety of biochemical and physiological effects and has been used in a variety of research applications, including neuroscience, cancer research, and immunology. While N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide has advantages and limitations for lab experiments, there are many future directions for research on this compound, including its potential use in the treatment of Parkinson's disease and cancer immunotherapy.
Aplicaciones Científicas De Investigación
N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide has been used in a variety of scientific research applications, including neuroscience, cancer research, and immunology. In neuroscience, N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide has been found to be a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the degradation of dopamine and other neurotransmitters. N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
In cancer research, N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In immunology, N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide has also been shown to enhance the production of anti-inflammatory cytokines such as IL-10.
Propiedades
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-20-15-11-9-14(10-12-15)6-5-13-17-21(18,19)16-7-3-2-4-8-16/h2-4,7-12,17H,5-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXYMMEPLEMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4765517.png)
![7-(2-furylmethylene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4765522.png)

![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-[(1-methyl-1H-pyrazol-3-yl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4765543.png)
![3-(4-fluorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4765553.png)

![7-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4765567.png)
![3-amino-N-(3-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4765575.png)
![N-allyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4765582.png)


![7-(1-methylethylidene)-3-({[1-(4-propylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4765626.png)

![2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide](/img/structure/B4765651.png)